rac-Nicotine 1-Oxide

Tissue distribution Autoradiography Nicotine pharmacokinetics

Quantifying nicotine-1'-N-oxide by LC-MS/MS using nicotine or cotinine as surrogate calibrants introduces systematic bias from differential ionization and matrix effects. rac-Nicotine 1-Oxide provides compound-specific calibration. • Authentic reference standard with distinct MRM transitions for accurate N-oxide quantification in plasma/urine; enables measurement of the ~2:1 cotinine-to-N-oxide urinary ratio. • Enables CYP2A6 phenotyping via FMO3-mediated N-oxidation pathway-a metabolic shunt undetectable by cotinine-only assays. • Supplied with comprehensive analytical documentation (COA, LC-MS/MS parameters) for immediate method integration.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 23113-16-8
Cat. No. B031895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Nicotine 1-Oxide
CAS23113-16-8
Synonyms3-(1-Methyl-2-pyrrolidinyl)pyridine 1-Oxide
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=C[N+](=CC=C2)[O-]
InChIInChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3
InChIKeyYHXKVHQFWVYXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Nicotine 1-Oxide: Chemical Identity and Metabolic Role


rac-Nicotine 1-Oxide (CAS 23113-16-8) is the racemic mixture of the primary oxidative metabolite of nicotine, formed via hepatic flavin-containing monooxygenase (FMO3) and cytochrome P450 (CYP2A6) pathways [1]. It serves as a critical biomarker in nicotine metabolism studies, representing approximately 4–7% of absorbed nicotine biotransformation in smokers [2]. Structurally characterized as 3-(1-methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium, this pyridine N-oxide derivative possesses distinct physicochemical and pharmacokinetic properties compared to its parent alkaloid and the major metabolite cotinine, making it an essential reference standard for analytical method development and metabolic phenotyping research [3].

Nicotine metabolite standard Racemic N-oxide reference LC-MS/MS biomarker profiling

Why rac-Nicotine 1-Oxide Cannot Be Substituted


Substitution of rac-Nicotine 1-Oxide with nicotine, cotinine, or other nicotine metabolites introduces critical errors in pharmacokinetic modeling, biomarker quantification, and receptor pharmacology studies. Nicotine-1'-N-oxide exhibits a fundamentally different tissue distribution profile—failing to accumulate in bronchial and nasal mucosal tissues where nicotine concentrates [1]—and demonstrates distinct pharmacokinetic parameters including a 42.6-minute half-life with only 15.1% oral bioavailability, versus nicotine's ~2-hour half-life and higher oral absorption [2][3]. In analytical workflows, the N-oxide's unique chromatographic retention and mass spectrometric fragmentation patterns necessitate compound-specific calibration standards; using nicotine or cotinine as surrogates yields inaccurate quantification due to differential ionization efficiencies and matrix effects in LC-MS/MS methods [4].

Tissue distribution
rac-Nicotine 1-Oxide: absent in bronchial mucosa
Nicotine: pronounced bronchial accumulation
Pharmacokinetic profile
Distinct half-life, low oral bioavailability
Nicotine/Cotinine: different elimination kinetics
Analytical specificity
Unique MRM transitions, retention time
Nicotine/Cotinine surrogates cause ion suppression mismatch

Quantitative Differentiation Evidence


Tissue Distribution: Absence in Bronchial Mucosa

In whole-body autoradiography studies, nicotine-1'-N-oxide-14C administered intravenously to mice did not localize in bronchi or nasal mucosa at short time intervals post-injection, contrasting sharply with nicotine-14C which showed pronounced accumulation in these tissues across all strains tested (C57BL/6J, C57L/J, A/HeJ) [1]. This tissue selectivity difference directly impacts inhalation toxicology and respiratory biomarker interpretation.

Bronchial tissue absence
Head-to-head
No localization vs. pronounced nicotine accumulation
Supports tissue-specific metabolite control in pulmonary studies
Mouse whole-body autoradiography; strain panel included
Tissue distribution Autoradiography Nicotine pharmacokinetics

Pharmacokinetic Profile vs. Nicotine and Cotinine

In New Zealand rabbits, nicotine-1'-N-oxide (NNO) exhibited a mean half-life of 42.6 min, clearance of 7.5 mL/min/kg, volume of distribution at steady state (VDss) of 0.34 L/kg, and oral bioavailability of 15.1% vs. intraperitoneal bioavailability of 79% [1]. These parameters differ substantially from nicotine (half-life ~6–7 min in rabbits) and cotinine (half-life ~20–40 min in mice [2]), establishing NNO as a metabolite with intermediate elimination kinetics and route-dependent bioavailability useful for probing presystemic reduction mechanisms.

PK half-life
Reported
42.6 min
vs. nicotine ~6–7 min (rabbit)
Intermediate elimination kinetics support presystemic reduction studies
Rabbit model; radio-HPLC metabolite profiling
Pharmacokinetics Half-life Bioavailability Metabolism

Urinary Excretion Ratio vs. Cotinine

In 24-hour urine collections from smokers under normal conditions, the urinary excretion of nicotine-1'-N-oxide was approximately half that of cotinine excretion, with a higher proportion of the trans-diastereoisomer excreted relative to the cis-diastereoisomer [1]. Nikolin et al. further established that the cotinine-to-nicotine-1'-N-oxide ratio in urine may serve as a diagnostic parameter distinguishing metabolic phenotypes and has been proposed as a potential early indicator of bladder cancer risk [2].

Urinary cotinine:NNO ratio
Head-to-head
~2:1
cotinine excretion double N-oxide
Ratio benchmark for analytical method validation
Human 24-h urine; paper chromatography/GC
Urinary biomarker Metabolite ratio Smoking biomarker

Metabolic Pathway Partitioning and CYP2A6 Phenotyping

In human smokers, only approximately 4–7% of absorbed nicotine undergoes N-oxidation to nicotine-1'-N-oxide, whereas ~70–80% is converted to cotinine via CYP2A6-mediated C-oxidation [1]. Importantly, N-oxidation increases significantly in individuals with deficient CYP2A6 activity, as demonstrated by Perez-Paramo et al., establishing nicotine-1'-N-oxide as a shunt-pathway biomarker whose urinary levels inversely correlate with functional CYP2A6 activity [2]. This metabolic shunt is primarily mediated by FMO3, not CYP2A6, creating orthogonal enzymatic specificity.

CYP2A6 shunt pathway
Class-level
4–7% vs. 70–80%
N-oxidation vs. cotinine pathway flux
Inverse correlation with functional CYP2A6 supports phenotyping
Human smoker metabolic flux; FMO3-mediated
Metabolic pathway CYP2A6 phenotyping FMO3 N-oxidation

Stereoselective Metabolism and Diastereomer Ratio

The in vitro metabolism of (S)-(-)-nicotine by hepatic preparations yields nicotine-1'-N-oxide with a distinct trans:cis diastereomeric ratio averaging 82:18, whereas (R)-(+)-nicotine predominantly produces the S,R-trans diastereoisomer [1][2]. The racemic rac-Nicotine 1-Oxide therefore contains all four diastereomeric configurations (R,S-cis, S,R-trans, S,S-trans, R,R-cis) in defined proportions, making it the only appropriate standard for non-stereoselective analytical methods that must quantify total nicotine-1'-N-oxide without chiral discrimination.

Stereoselective diastereomers
Head-to-head
trans:cis 82:18 (S-nicotine)
vs. opposite selectivity for (R)-nicotine
Racemic standard avoids chiral quantification errors
Multiple species liver preparations; in vitro incubation
Stereoselectivity Diastereomer Nicotine enantiomers

Route-Dependent Reduction Liability

Following intravenous administration of nicotine-1'-N-oxide in rabbits, less than 3% of the dose was systemically reduced back to nicotine, whereas after oral administration, 45% underwent presystemic reduction consistent with bacterial or intestinal metabolism [1]. This route-dependent reduction liability—absent in nicotine and cotinine—positions nicotine-1'-N-oxide as a unique probe for assessing the contribution of gut microbial metabolism to nicotine pharmacokinetics and for distinguishing systemic from presystemic N-oxide reduction in vivo.

Route-dependent reduction
Head-to-head
IV <3% vs. oral 45%
reduction back to nicotine
Unique probe for gut microbial presystemic metabolism
Rabbit model; radio-HPLC plasma/urine analysis
Metabolic reduction Presystemic metabolism Gut metabolism

Application Scenarios for rac-Nicotine 1-Oxide


LC-MS/MS Method Validation for Metabolite Profiling

Clinical pharmacology laboratories developing validated LC-MS/MS methods for simultaneous quantification of nicotine, cotinine, trans-3'-hydroxycotinine, and nicotine-1'-N-oxide in human plasma or urine require authentic rac-Nicotine 1-Oxide as a calibration standard to establish linearity, accuracy, and precision for the N-oxide analyte [1]. The compound's distinct chromatographic retention time and MRM transition prevent misidentification and ensure compound-specific quantification, particularly given the ~2:1 cotinine-to-N-oxide urinary ratio that must be accurately measured in smokers [2].

CYP2A6 Phenotyping via Metabolic Shunt Analysis

In pharmacogenomic studies correlating CYP2A6 genotype with smoking behavior and nicotine replacement therapy outcomes, quantification of nicotine-1'-N-oxide alongside cotinine enables detection of metabolic rerouting through the FMO3-mediated N-oxidation pathway. Increased urinary N-oxide levels serve as a functional biomarker of deficient CYP2A6 activity, a phenotype associated with altered smoking topography and differential response to varenicline [1]. Cotinine alone cannot distinguish normal CYP2A6 metabolizers from those compensating via N-oxidation.

Tissue Distribution and Metabolite Accumulation

Researchers examining the role of nicotine metabolites in tissue-specific toxicity—particularly pulmonary carcinogenesis—require nicotine-1'-N-oxide as a metabolite control that does not accumulate in bronchial epithelium [1]. The absence of N-oxide localization in respiratory tissues, contrasted with nicotine's pronounced bronchial accumulation, allows investigators to parse whether observed effects are attributable to the parent alkaloid or to downstream metabolites.

Gut Microbiome-Mediated Nicotine Metabolism

The 15-fold difference in systemic nicotine regeneration between IV (<3%) and oral (45%) routes of nicotine-1'-N-oxide administration [1] positions this metabolite as an ideal probe for pharmacological studies of gut microbial N-oxide reductase activity. Investigators studying how antibiotic-induced microbiome disruption alters nicotine pharmacokinetics can use rac-Nicotine 1-Oxide to quantify presystemic reduction capacity independently of hepatic metabolism.

Application
Selection Property
Validation Focus
LC-MS/MS Metabolite Profiling
Authentic N-oxide calibration standard
Chromatographic resolution, MRM specificity
CYP2A6 Phenotyping Research
FMO3-mediated shunt metabolite
Urinary N-oxide/cotinine ratio interpretation
Tissue Distribution Studies
Negative bronchial accumulation control
Autoradiography, metabolite-specific localization
Gut Microbiome Metabolism
Presystemic reduction liability
Oral vs. IV nicotine regeneration comparison
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